

Compound of Interest

Compound Name: (Rac)-D3S-001

Cat. No.: B12372128

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, highly potent, and CNS-penetrable small-molecule inhibitor of KRAS G12C.[\[1\]](#)

Mechanism of Action

D3S-001 is designed to potently and selectively target the KRAS G12C mutation, which is a common oncogenic driver in several cancers, including n

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving D3S-001 administration in various xenograft models.

Table 1: In Vivo Efficacy of D3S-001 in NCI-H358 NSCLC Xenograft Model

Treatment Group
D3S-001
D3S-001
D3S-001
D3S-001

Note: Data is qualitative as specific TGI percentages were not provided in the source material. The trend indicates a dose-dependent response.^[1]

Table 2: Comparative Efficacy in Cell Line-Derived Xenograft (CDX) Models

Xenograft Model
MIA PaCa-2
SW837

Note: This table outlines the models used for comparative studies. D3S-001 demonstrated robust antitumor activities in these models.^[1]

Table 3: Combination Therapy in Patient-Derived Xenograft (PDX) Models

Xenograft Model
CRC PDX Panel

Note: BIW stands for twice a week.^[1]

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models for the evaluation of D3S-001.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Drug Administra

1. Cell Culture:

- Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837) in appropriate media and conditions as recommended by the
- Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).

2. Animal Handling and Tumor Implantation:

- Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
- Subcutaneously inject a suspension of tumor cells (typically $1-10 \times 10^6$ cells in 100-200 μL of sterile PBS or Matrigel) into the flank of each mouse

3. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

4. D3S-001 Preparation and Administration:

- Prepare D3S-001 in a suitable vehicle for oral administration.
- Administer D3S-001 via oral gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg) and schedule (e.g., once daily).^[1]
- Administer the vehicle alone to the control group.

5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
- Calculate Tumor Growth Inhibition (TGI) to assess efficacy.

"Cell_Culture" [label="1. Culture KRAS G12C\nCancer Cells"]; "Harvest_Cells" [label="2. Harvest and Prepare\nn

"Cell_Culture" -> "Harvest_Cells"; "Harvest_Cells" -> "Implantation"; "Implantation" -> "Tumor_Monitoring"; "

Protocol 2: Patient-Derived Xenograft (PDX) Model and Combination Therapy

1. PDX Model Establishment:

- * Acquire patient tumor tissue from consenting patients.
- * Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
- * Allow tumors to grow and passage them to subsequent cohorts of mice to expand the model.

2. Drug Preparation and Administration:

- * Prepare D3S-001 for oral administration as described in Protocol 1.
 - * Prepare the combination agent (e.g., Cetuximab) according to the manufacturer's instructions for intravenous administration.
 - * Administer D3S-001 and the combination agent according to the specified dosages and schedules (e.g., 100 mg/kg D3S-001 and 0.5 mg/kg Cetuximab, 5x/week for 4 weeks).
- [[1]](<https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect-to-knowledge>)

3. Efficacy and Safety Monitoring:

- * Monitor tumor volume and body weight as described in Protocol 1.
- * Observe mice for any signs of toxicity.
- * At the end of the study, collect tumors and other relevant tissues for analysis.

Brain Metastasis Models

D3S-001 has shown the ability to penetrate the central nervous system (CNS) and induce durable intracranial tumor regression.

Safety and Toxicology

In preclinical studies, D3S-001 has demonstrated a favorable safety profile. [[6]](<https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2Fpub/28456789/>)

Conclusion

D3S-001 is a promising next-generation KRAS G12C inhibitor with robust preclinical efficacy. The protocols outlined here provide a framework for the study of D3S-001 in combination with other therapies.

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References

1. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical Efficacy in Combination with EGFR Inhibitors. [curetoday.com \[curetoday.com\]](#)
2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutant Cancers. [trial.medpath.com \[trial.medpath.com\]](#)
3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical Efficacy in Combination with EGFR Inhibitors. [trial.medpath.com \[trial.medpath.com\]](#)
4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical Efficacy in Combination with EGFR Inhibitors. [trial.medpath.com \[trial.medpath.com\]](#)
5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical Efficacy in Combination with EGFR Inhibitors. [trial.medpath.com \[trial.medpath.com\]](#)
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